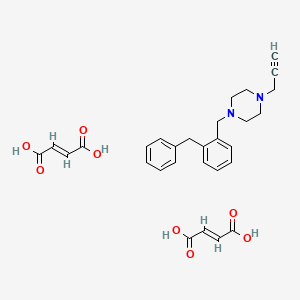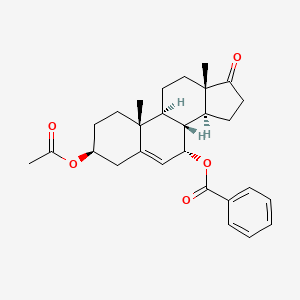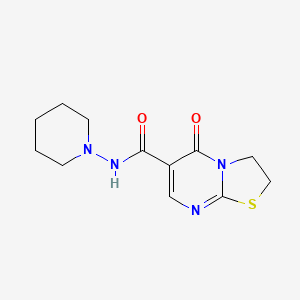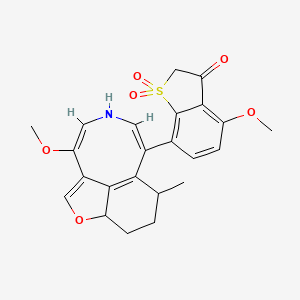
4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Diethylamino Propionyl Group: This step involves the reaction of the piperidine derivative with diethylamino propionyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Boc-piperidine-4-carboxaldehyde: Another piperidine derivative with similar structural features but different functional groups.
4-Formylpiperidine-1-carboxylic acid tert-butyl ester: Shares the piperidine ring and aldehyde group but has a tert-butyl ester group instead of the diethylamino propionyl group.
Uniqueness
4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- is unique due to the presence of the diethylamino propionyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
94864-74-1 |
|---|---|
分子式 |
C19H28N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
1-[3-(diethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H28N2O2/c1-3-20(4-2)13-10-18(23)21-14-11-19(16-22,12-15-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3 |
InChIキー |
QOGHKTAUEOAMAW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






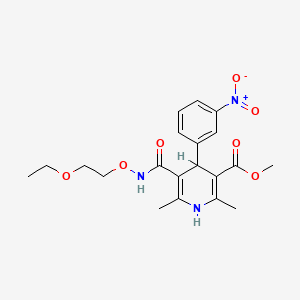

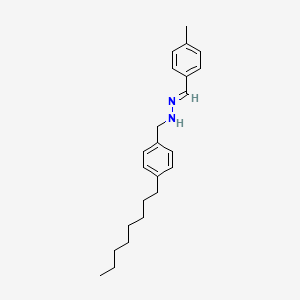

![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
